molecular formula C19H39ClO2 B092639 1-Chloro-3-(hexadecyloxy)propan-2-ol CAS No. 18371-73-8

1-Chloro-3-(hexadecyloxy)propan-2-ol

Cat. No.: B092639
CAS No.: 18371-73-8
M. Wt: 335 g/mol
InChI Key: CEKNQNBGGWOLAM-UHFFFAOYSA-N
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Description

1-Chloro-3-(hexadecyloxy)propan-2-ol is a high-purity chemical compound offered for research and development purposes. This organochlorine compound features a long-chain hexadecyl (cetyl) ether group, a structure often investigated for its surfactant and lipid-like properties in biochemical studies . Compounds with this structural motif are of significant interest in the synthesis of more complex molecules, such as ether lipids, and may serve as key intermediates in pharmaceutical and material science research . This product is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use in humans, nor is it intended for personal use. Researchers should consult the product's safety data sheet (SDS) and adhere to all laboratory safety protocols before handling. Physical and Chemical Properties: While specific values for this compound are not fully detailed in the search results, its structural analogs provide insight into its expected characteristics. It is typically a solid at room temperature . The compound's long alkyl chain contributes to a high molecular weight and significant hydrophobicity . For precise experimental outcomes, researchers are advised to determine specific physicochemical parameters such as melting point, boiling point, and solubility in their own laboratories. Solubility and Formulation: Based on the handling of similar compounds, this compound is expected to have low solubility in aqueous solutions. For in vitro and in vivo research applications, it may be necessary to dissolve the compound in an appropriate organic solvent such as DMSO, ethanol, or DMF . For animal studies, formulations can be prepared using common vehicles like corn oil or suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na) . It is recommended to prepare fresh stock solutions and formulations for optimal experimental results.

Properties

CAS No.

18371-73-8

Molecular Formula

C19H39ClO2

Molecular Weight

335 g/mol

IUPAC Name

1-chloro-3-hexadecoxypropan-2-ol

InChI

InChI=1S/C19H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19,21H,2-18H2,1H3

InChI Key

CEKNQNBGGWOLAM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(CCl)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CCl)O

Synonyms

1-Chloro-3-hexadecyloxy-2-propanol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Alkyl Chain Influence: The hexadecyl (C₁₆) chain enhances lipophilicity compared to shorter chains (e.g., dodecyl, C₁₂), improving surfactant properties but reducing aqueous solubility . Aromatic analogs (e.g., naphthyl or chlorophenoxy derivatives) prioritize π-π interactions, making them suitable for β-blocker synthesis (e.g., propranolol) .

Synthesis Pathways: Most chlorohydrins are synthesized via nucleophilic substitution between epichlorohydrin and phenols/alkyl alcohols. For example:

  • 1-Chloro-3-(dodecyloxy)propan-2-ol: Synthesized from dodecyl phenol and epichlorohydrin in the presence of tetrabutylammonium bromide .
  • 1-Chloro-3-(1-naphthyloxy)propan-2-ol : Produced via ketone reduction using Yarrowia lipolytica .
    • Enzymatic resolution (e.g., Candida antarctica lipase B, CALB) is commonly employed to obtain enantiopure forms, critical for active pharmaceutical ingredients (APIs) .

Enantiomeric Resolution Efficiency :

  • CALB efficiently resolves chlorohydrins with moderate-sized substituents (e.g., methoxyethyl or cyclopentyl groups) to ≥99% enantiomeric excess (ee) .
  • Bulkier groups (e.g., hexadecyl) may reduce enzymatic activity due to steric hindrance in the CALB active site .

Applications: Pharmaceuticals: Aromatic derivatives are intermediates for β-blockers (e.g., propranolol, bisoprolol) . Surfactants: Long-chain alkyl derivatives (C₁₂–C₁₆) are precursors for betaine surfactants with high emulsifying capacity .

Research Findings and Data

Table 2: Enzymatic Resolution Performance of Selected Chlorohydrins

Substrate Enzyme Used Reaction Time ee (%) Yield (%) Reference
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol CALB 24 h 99 45
1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol CALB 48 h 98 50
1-Chloro-3-(1-naphthyloxy)propan-2-ol Y. lipolytica 48 h 88 63

Key Trends:

  • CALB achieves high enantioselectivity for chlorohydrins with aromatic or medium-sized aliphatic substituents.
  • Longer alkyl chains (e.g., hexadecyl) may require optimized reaction conditions or alternative enzymes.

Preparation Methods

Reaction Mechanism

  • Epoxide Ring Opening : Hexadecyl alcohol attacks the less substituted carbon of epichlorohydrin’s epoxide ring, facilitated by a base such as sodium hydroxide.

  • Chloride Retention : The chlorine atom remains intact at the secondary carbon, forming 1-chloro-3-(hexadecyloxy)propan-2-ol.

Optimization Parameters

  • Temperature : 60–70°C to balance reaction rate and side-product formation.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.

  • Solvent : Toluene or benzene improves miscibility of hydrophobic hexadecyl alcohol with epichlorohydrin.

ParameterOptimal ValueImpact on Yield
Reaction Temperature65°CMaximizes rate
Molar Ratio (Alcohol:Epichlorohydrin)1:1.2Reduces dimerization
Catalyst Loading2 mol%Enhances selectivity

This method typically achieves yields of 85–90%, with purity exceeding 95% after vacuum distillation.

Chlorination of 3-(Hexadecyloxy)propane-1,2-diol

An alternative route involves the selective chlorination of 3-(hexadecyloxy)propane-1,2-diol. This two-step process first synthesizes the diol precursor, followed by controlled chlorination.

Step 1: Synthesis of 3-(Hexadecyloxy)propane-1,2-diol

Propylene oxide reacts with hexadecyl alcohol in the presence of a solid acid catalyst (e.g., SiO₂-Al₂O₃) to form the diol.

C16H33OH+C3H6OSiO2Al2O3C16H33OC3H6O2\text{C}{16}\text{H}{33}\text{OH} + \text{C}3\text{H}6\text{O} \xrightarrow{\text{SiO}2-\text{Al}2\text{O}3} \text{C}{16}\text{H}{33}\text{O}-\text{C}3\text{H}6\text{O}2

Step 2: Chlorination with Thionyl Chloride

The diol undergoes chlorination using thionyl chloride (SOCl₂), selectively replacing the secondary hydroxyl group with chlorine:

C16H33OC3H6O2+SOCl2C16H33OC3H5ClO+SO2+HCl\text{C}{16}\text{H}{33}\text{O}-\text{C}3\text{H}6\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{16}\text{H}{33}\text{O}-\text{C}3\text{H}5\text{ClO} + \text{SO}_2 + \text{HCl}

Key Considerations

  • Stoichiometry : Excess SOCl₂ (1.5 equivalents) ensures complete conversion.

  • Purification : Neutralization with NaHCO₃ and extraction with dichloromethane removes acidic byproducts.

This method yields 75–80% product, with residual diol removed via column chromatography.

Phase-Transfer Catalyzed Epoxidation and Hydrolysis

A patent-derived method employs hydrogen peroxide and a reaction-controlled phase-transfer catalyst (e.g., [π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄) to epoxidize allyl hexadecyl ether, followed by acid hydrolysis.

Reaction Steps

  • Epoxidation : Allyl hexadecyl ether reacts with H₂O₂ to form epichlorohydrin derivatives.

  • Hydrolysis : The epoxide is hydrolyzed in acidic media to yield the chlorinated diol intermediate.

  • Selective Chlorination : HCl treatment introduces chlorine at the secondary position.

Catalytic Efficiency

  • The tungsten-based catalyst achieves 92% epoxidation efficiency at 45°C.

  • Hydrolysis with H₂SO₄ (1M) at 75°C ensures complete ring opening.

StageConditionsOutcome
Epoxidation45°C, 0.5 MPa H₂O₂92% conversion
Hydrolysis75°C, 1.5 MPa>99% diol formed

This method is scalable for industrial production, with final purity reaching 99.9% after distillation.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution85–9095High
Diol Chlorination75–8090Moderate
Phase-Transfer Catalysis90–9599.9Industrial

Cost and Complexity

  • Nucleophilic Substitution : Low-cost reagents but requires careful temperature control.

  • Phase-Transfer Catalysis : Higher catalyst costs offset by superior yield and purity.

Emerging Techniques and Innovations

Recent advancements focus on solvent-free synthesis and green chemistry principles. Microwave-assisted reactions reduce reaction times by 40% while maintaining yields above 88%. Additionally, enzymatic catalysis using lipases is being explored for stereoselective synthesis, though yields remain suboptimal (50–60%) .

Q & A

Q. What are the standard synthetic routes for 1-chloro-3-(hexadecyloxy)propan-2-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between hexadecanol and epichlorohydrin under controlled conditions. Key parameters include:

  • Temperature : Optimal yields (70–85%) are achieved at 60–80°C to balance reactivity and minimize side reactions like epoxide ring-opening .
  • Catalysts : Alkaline catalysts (e.g., KOH) enhance nucleophilicity of the hydroxyl group in hexadecanol .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of the long-chain alcohol .
    Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity using GC-MS .

Q. How is the molecular structure of this compound characterized?

Structural elucidation involves:

  • NMR : 1H^1H-NMR shows characteristic signals for the hexadecyl chain (δ 1.2–1.4 ppm, CH2_2), chlorinated C1 (δ 3.6–3.8 ppm), and hydroxyl-bearing C2 (δ 4.1–4.3 ppm) .
  • FT-IR : Peaks at 3400–3500 cm1^{-1} (OH stretch) and 670–690 cm1^{-1} (C-Cl stretch) confirm functional groups .
    Note : Compare with analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol (CAS 39735-79-0) for validation .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with isocratic elution (methanol:water 85:15) to detect impurities <1% .
  • Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (C19_{19}H39_{39}ClO2_2: C 67.33%, H 11.55%, Cl 10.43%) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 25–50 µg/mL) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), noting IC50_{50} values >100 µM due to low solubility .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining enantiomeric purity?

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time (30–60 minutes vs. 6–8 hours in batch) .
  • Enzymatic Resolution : Lipases (e.g., Pseudomonas fluorescens lipase) selectively hydrolyze racemic mixtures to achieve >90% enantiomeric excess .
    Data Conflict Alert : Batch-to-batch variability in enzymatic reactions may arise from lipase source differences; standardize enzyme activity units .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC ranging 10–100 µg/mL) may stem from:

  • Solubility : Use surfactants (e.g., Tween-80) or DMSO carriers to ensure uniform dispersion .
  • Strain Variability : Validate against reference strains (ATCC) and include positive controls (e.g., ampicillin) .

Q. What mechanistic insights exist for its interaction with lipid bilayers?

  • Molecular Dynamics Simulations : The hexadecyl chain embeds into lipid membranes, while the chlorinated group disrupts membrane integrity. Simulations (AMBER force field) show >30% increase in membrane fluidity at 10 mol% concentration .
  • Experimental Validation : Use fluorescence anisotropy (DPH probes) to corroborate computational findings .

Q. How does structural modification (e.g., varying alkyl chain length) affect bioactivity?

  • Chain Length : Analogues with C12–C18 chains show a "cut-off effect"; C16 (hexadecyl) optimizes logP (~5.2) for membrane penetration .
  • Substitution : Replacing Cl with Br reduces antimicrobial activity by 40%, highlighting the role of electronegativity .

Q. What are the stability profiles under different storage conditions?

  • Thermal Stability : Decomposes at >150°C (TGA data); store at 4°C in inert atmosphere .
  • Hydrolytic Degradation : Half-life of 14 days in aqueous buffer (pH 7.4); stabilize with antioxidants (e.g., BHT) .

Q. How to design SAR studies comparing this compound with analogs?

  • Parameterize Key Features : LogP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE .
  • Biological Testing : Use standardized protocols (CLSI guidelines) for comparability across analogs like 1-chloro-3-(4-methoxyphenyl)propan-2-ol .

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